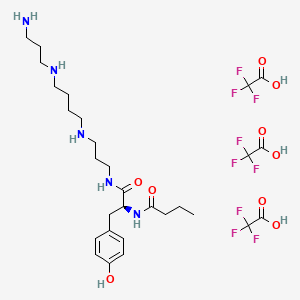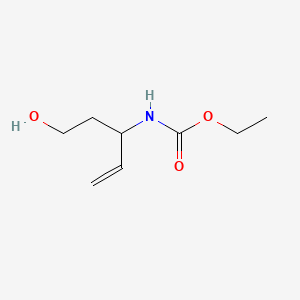
Ethyl (5-hydroxypent-1-en-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-hydroxypent-1-en-3-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This particular compound features a hydroxyl group and an ethyl carbamate moiety, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (5-hydroxypent-1-en-3-yl)carbamate typically involves the reaction of an appropriate alcohol with a carbamoyl chloride or isocyanate. One common method is the reaction of 5-hydroxypent-1-en-3-ol with ethyl isocyanate under mild conditions. This reaction can be catalyzed by a base such as triethylamine and carried out in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of carbamates often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (5-hydroxypent-1-en-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the pentenyl chain can be reduced to form a saturated compound.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under basic conditions.
Major Products:
Oxidation: Formation of 5-oxo-pent-1-en-3-yl carbamate.
Reduction: Formation of ethyl (5-hydroxypentyl)carbamate.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-hydroxypent-1-en-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release an active drug.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of ethyl (5-hydroxypent-1-en-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group instead of a pentenyl chain.
tert-Butyl carbamate: Features a tert-butyl group, providing different steric and electronic properties .
Uniqueness: Ethyl (5-hydroxypent-1-en-3-yl)carbamate is unique due to its specific combination of a hydroxyl group and an ethyl carbamate moiety, which imparts distinct reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
ethyl N-(5-hydroxypent-1-en-3-yl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-7(5-6-10)9-8(11)12-4-2/h3,7,10H,1,4-6H2,2H3,(H,9,11) |
InChI-Schlüssel |
KWAZZVAHFIWAQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(CCO)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)

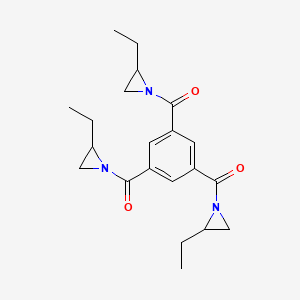
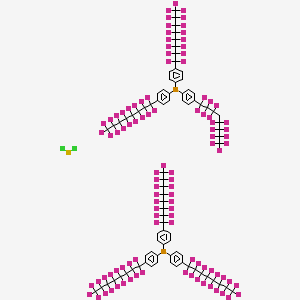
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
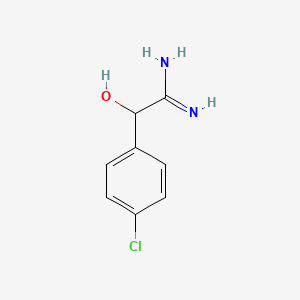

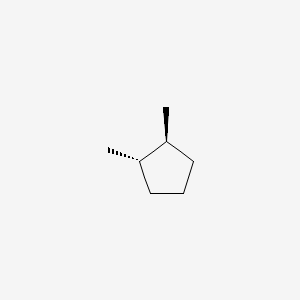
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)



